3-(5-Fluoropyridin-3-yl)propan-1-ol
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Overview
Description
3-(5-Fluoropyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It features a fluorinated pyridine ring attached to a propanol chain, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 3-(5-Fluoropyridin-3-yl)propan-1-ol typically involves the reaction of 5-fluoropyridine with a suitable propanol derivative under controlled conditions. One common method includes the use of 5-fluoropyridine and 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Chemical Reactions Analysis
3-(5-Fluoropyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-(5-Fluoropyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(5-Fluoropyridin-3-yl)propan-1-ol can be compared with other fluorinated pyridine derivatives, such as:
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: This compound has an amino group instead of a hydroxyl group, which alters its reactivity and applications.
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol:
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Biological Activity
3-(5-Fluoropyridin-3-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₈H₁₀FNO
- Molar Mass : 155.17 g/mol
- CAS Number : 22620-37-7
The presence of a fluorine atom in the pyridine ring is significant as it can influence the compound's biological activity and pharmacokinetic properties.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly as a ligand for specific receptors. The fluorine substitution in the pyridine ring enhances its binding affinity and selectivity towards certain biological targets.
- Inhibition of Enzymes :
- Receptor Binding :
Structure-Activity Relationships (SAR)
The structure of this compound allows for various modifications that can significantly affect its biological activity:
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
5-position | Fluorination | Increased binding affinity to receptors |
Propanol side chain | Alkyl modifications | Variability in enzyme inhibition potency |
Studies have shown that small changes in substituents can lead to significant differences in biological activity, emphasizing the importance of SAR in drug design .
Case Studies
Several studies illustrate the biological activity of this compound and its analogs:
- Anti-Tuberculosis Activity :
- CNS Activity :
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
3-(5-fluoropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H10FNO/c9-8-4-7(2-1-3-11)5-10-6-8/h4-6,11H,1-3H2 |
InChI Key |
BHXMDRHCPQRRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)CCCO |
Origin of Product |
United States |
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